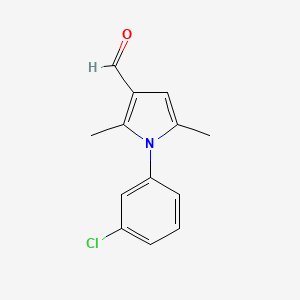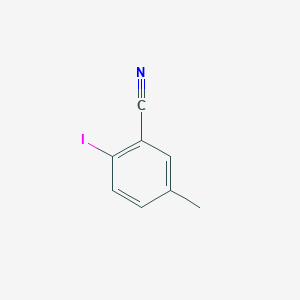![molecular formula C20H18O8 B3052682 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid) CAS No. 436-96-4](/img/structure/B3052682.png)
3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)
Overview
Description
Scientific Research Applications
Oxidative Reactions and Derivative Synthesis
- Research has explored the oxidative reactions of related biphenyl compounds. For instance, Hewgill and Hewitt (1967) studied the oxidation of 2,2′-dihydroxy-5,5′-dimethoxy-3,3′-di-t-butylbiphenyl, revealing the formation of various derivatives through complex oxidative processes (Hewgill & Hewitt, 1967).
Chemical Shifts in NMR Studies
- The chemical shifts of similar lignin model dimers have been calculated using density functional theory (DFT), providing insights into their structural properties. Nguyen et al. (2021) investigated these shifts in 3,3′-(6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-diyl)dipropionic acid, a substructure prominent in softwood lignins (Nguyen et al., 2021).
Biomedical Research and Ligand Synthesis
- In biomedical research, specific biphenyl derivatives have been synthesized for potential applications like HIV-1 protease inhibition. Capozzi et al. (2002) described the regiocontrolled synthesis of enantiopure biphenyls, demonstrating their potential in developing new therapeutic agents (Capozzi et al., 2002).
Natural Product Isolation
- The compound has been identified in natural products. For instance, Sun et al. (2008) isolated novel diarylheptanoids, including a dimeric variant of the biphenyl compound, from the rhizomes of Alpinia officinarum (Sun et al., 2008).
Antioxidant Activity
- The antioxidant activities of biphenolic compounds have been evaluated. Guntero et al. (2019) investigated the behavior of 3,3′-dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol, revealing its potential as a natural alternative for industrial antioxidant applications (Guntero et al., 2019).
Catalysis and Ligand Applications
- In the field of catalysis, new ligands have been developed using biphenyl derivatives. Mikhel et al. (2011) synthesized a diphosphite ligand derived from a biphenyl derivative for use in rhodium-catalyzed hydroformylation, demonstrating its application in selective chemical synthesis (Mikhel et al., 2011).
Radical-Scavenging Activity
- The radical-scavenging activity of hydroxycinnamic acid derivatives, which are structurally related to the biphenyl compound, has been theoretically elucidated. Kong et al. (2004) used DFT methods to investigate these activities, contributing to the understanding of antioxidant properties in related compounds (Kong et al., 2004).
properties
IUPAC Name |
3-[3-[5-(2-carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-27-15-9-11(3-5-17(21)22)7-13(19(15)25)14-8-12(4-6-18(23)24)10-16(28-2)20(14)26/h3-10,25-26H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZVWQOPFFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331951 | |
| Record name | 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5649-91-2, 436-96-4 | |
| Record name | 5,5′-Diferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5649-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





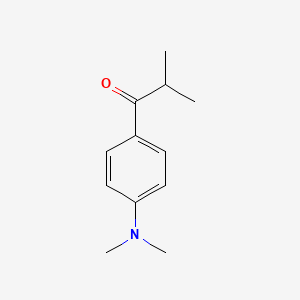
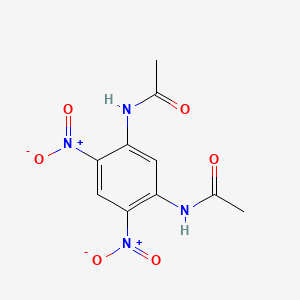
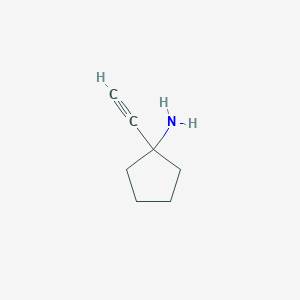
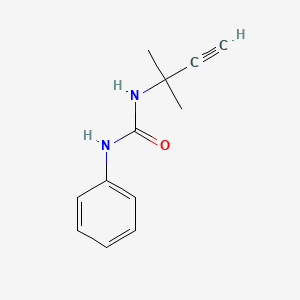
![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)





